An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics, and key physicochemical parameters such as solubility, lipophilicity, and ionization state. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a practical resource for researchers. The guide also includes a summary of available spectral data for the characterization of this compound and touches upon its potential biological significance. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics involving this chemical scaffold.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic structures that form the backbone of numerous biologically important molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[1][2] The incorporation of a pyridine ring into the pyrimidine scaffold, as seen in 2-Methyl-4-(pyridin-3-yl)pyrimidine, introduces unique electronic and steric properties that can significantly influence its interaction with biological targets. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide aims to provide a detailed and practical examination of these critical parameters.
Molecular Structure and Chemical Properties
2-Methyl-4-(pyridin-3-yl)pyrimidine is a bicyclic aromatic compound with the molecular formula C10H9N3 and a molar mass of 171.20 g/mol . The structure features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridine ring at the 4-position.
Table 1: Chemical and Physical Properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine
| Property | Value | Source |
| Molecular Formula | C10H9N3 | - |
| Molar Mass | 171.20 g/mol | - |
| Predicted logP | 1.5 - 2.0 | - |
| Predicted pKa (most basic) | 4.0 - 5.0 | - |
| Predicted Aqueous Solubility | Low | - |
The presence of three nitrogen atoms in the bicyclic system significantly influences the molecule's electronic distribution, creating regions of both electron deficiency and localized electron density. The pyridine and pyrimidine rings are both π-deficient, which can make them susceptible to nucleophilic attack. The methyl group at the 2-position of the pyrimidine ring is an electron-donating group, which can slightly modulate the reactivity of the ring system.
Key Physicochemical Parameters
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. For 2-Methyl-4-(pyridin-3-yl)pyrimidine, the predicted logP value in the range of 1.5 to 2.0 suggests a moderate level of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate membrane permeation without leading to excessive accumulation in fatty tissues.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's ionization state at a given pH. The nitrogen atoms in the pyridine and pyrimidine rings of 2-Methyl-4-(pyridin-3-yl)pyrimidine are basic and can be protonated. The predicted pKa for the most basic nitrogen is in the range of 4.0 to 5.0. This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form, which generally favors passive diffusion across cell membranes.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Based on its chemical structure, 2-Methyl-4-(pyridin-3-yl)pyrimidine is predicted to have low aqueous solubility. Poor solubility can present challenges in formulation development and may limit oral bioavailability.
Experimental Protocols for Physicochemical Characterization
To ensure the accuracy of the physicochemical data, experimental determination is essential. The following are standard protocols for measuring key parameters.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method remains the gold standard for logP determination.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Sample Preparation: Dissolve a known amount of 2-Methyl-4-(pyridin-3-yl)pyrimidine in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram of Shake-Flask Method Workflow
Caption: Workflow for logP determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Protocol:
-
Sample Preparation: Dissolve a precise amount of 2-Methyl-4-(pyridin-3-yl)pyrimidine in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is protonated.
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pKa determination.
Determination of Aqueous Solubility
The equilibrium solubility can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of solid 2-Methyl-4-(pyridin-3-yl)pyrimidine to a known volume of water or buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Spectral Data and Characterization
While specific, experimentally verified spectral data for 2-Methyl-4-(pyridin-3-yl)pyrimidine is limited in publicly accessible literature, the following provides an overview of the expected spectral characteristics based on its structure and data from similar compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the methyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons in the pyridine and pyrimidine rings and the aliphatic carbon of the methyl group.
Mass Spectrometry (MS)
The mass spectrum of 2-Methyl-4-(pyridin-3-yl)pyrimidine will show a molecular ion peak (M+) corresponding to its molecular weight (171.20 g/mol ). Fragmentation patterns will be characteristic of the pyrimidine and pyridine ring systems.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.
Synthesis
A potential synthetic route to 2-Methyl-4-(pyridin-3-yl)pyrimidine can be adapted from the synthesis of similar compounds.[5] One plausible approach involves the reaction of 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide with a suitable methylating agent.
Proposed Synthesis Workflow:
-
Starting Material: 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide.
-
Reaction: Treatment with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent.
-
Workup and Purification: The reaction mixture would be filtered, washed, and the product purified, for instance, by crystallization.
Biological and Pharmacological Context
While specific biological activity data for 2-Methyl-4-(pyridin-3-yl)pyrimidine is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[1][2] Derivatives of pyrimidine are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.[6][7] The presence of the pyridinyl group can further modulate the biological activity and pharmacokinetic properties.[3] For instance, related pyridinyl-pyrimidine structures have been investigated as kinase inhibitors. Further research is warranted to elucidate the specific biological targets and therapeutic potential of 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine, a compound of interest for drug discovery and development. While experimental data for this specific molecule is not abundant, this guide has presented predicted values for essential parameters and outlined robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are crucial first steps in the journey of transforming a promising chemical entity into a viable therapeutic agent. The information and methodologies presented herein are intended to equip researchers with the necessary tools to advance the study of this and similar heterocyclic compounds.
References
- (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
- (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
- (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI.
- (2015, August 31).
- (2021, August 16).
- (n.d.). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. PMC - NIH.
- NIST. (n.d.). Pyridine, 4-methyl-. NIST WebBook.
- (2017, July 3). (PDF) 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
- (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
- (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- (2024, July 30).
- (2009, September 26). 2-Methyl-sulfanyl-4-(3-pyrid-yl)pyrimidine. PubMed.
- (2021, January 13).
- (n.d.).
- (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectrum of the 2-methyl-6-(2-thienyl).
- (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. JOCPR.
- (2012, September 5).
- ResearchGate. (2025, October 13). (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- Fisher Scientific. (n.d.). Methyl 4-Methyl-3-[[4-(pyridin-3-yl)
- (n.d.).
- (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS.
Sources
- 1. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
